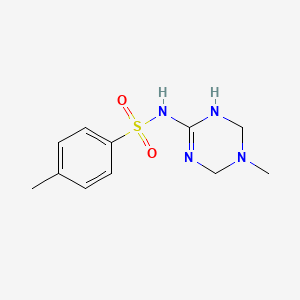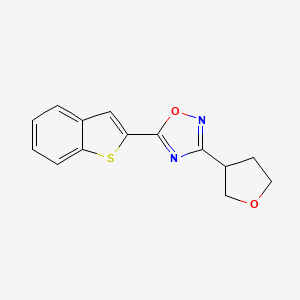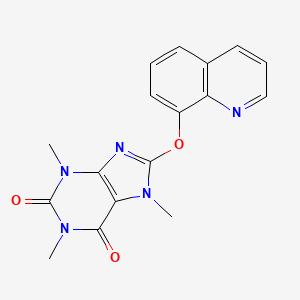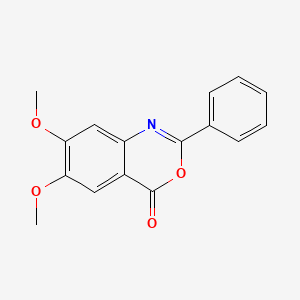![molecular formula C21H24N4O2 B5691551 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone, also known as PPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPMP is a pyrrolidinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone inhibits the activity of glycosphingolipid synthase, an enzyme that is involved in the synthesis of glycosphingolipids. Glycosphingolipids are important components of cell membranes and are involved in various cellular processes. This compound inhibits the synthesis of glycosphingolipids, which can lead to the accumulation of certain glycosphingolipids, such as glucosylceramide. The accumulation of glucosylceramide has been linked to various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. This compound has also been shown to affect the expression of various genes, including genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has several advantages for lab experiments, including its ability to inhibit glycosphingolipid synthesis and its potential as a drug discovery tool. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone research, including the development of new synthesis methods, the identification of new drug targets, and the exploration of this compound's potential as a treatment for various diseases. This compound could also be studied further to determine its safety and efficacy in humans and to identify potential side effects. Overall, this compound has shown promise as a potential drug discovery tool and could have significant applications in various fields.
合成法
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone can be synthesized using various methods, including the reaction of 4-pyridinemethanol and 4-phenylpiperazine with 2-pyrrolidinone, or by reacting 4-pyridinemethanol with 4-phenylpiperazine followed by the reaction with 2-pyrrolidinone. Other methods include the reaction of 4-phenylpiperazine with 2-pyrrolidinone followed by the reaction with 4-pyridinemethanol or the reaction of 4-pyridinemethanol with 2-pyrrolidinone followed by the reaction with 4-phenylpiperazine.
科学的研究の応用
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells, and it has been suggested that this compound could be used as a potential anti-cancer drug. In neuroscience, this compound has been shown to modulate the activity of neurotransmitters and could be used as a potential treatment for neurological disorders. This compound has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets.
特性
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)-1-(pyridin-4-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20-14-18(16-25(20)15-17-6-8-22-9-7-17)21(27)24-12-10-23(11-13-24)19-4-2-1-3-5-19/h1-9,18H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJSOROQKNUQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)
![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)

![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
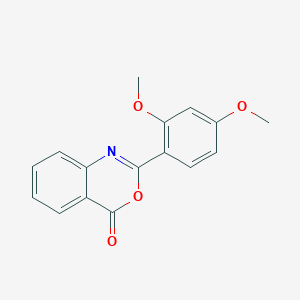
![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)
